Cas no 914654-83-4 (1-(1-methylcyclohexyl)-Piperazine)

1-(1-Methylcyclohexyl)-piperazine is a cycloalkyl-substituted piperazine derivative with potential applications in pharmaceutical and chemical research. Its unique structure, featuring a methylcyclohexyl group attached to the piperazine ring, confers steric and electronic properties that may enhance selectivity in ligand-receptor interactions. This compound is of interest in medicinal chemistry for the development of novel bioactive molecules, particularly in CNS-targeted therapies. The methylcyclohexyl moiety contributes to increased lipophilicity, potentially improving blood-brain barrier permeability. As a building block, it offers versatility in synthetic pathways due to the reactivity of the piperazine nitrogen atoms. Proper handling and storage under inert conditions are recommended to ensure stability.
1-(1-methylcyclohexyl)-Piperazine structure
914654-83-4 structure
Product Name:1-(1-methylcyclohexyl)-Piperazine
CAS No:914654-83-4
MF:C11H22N2
MW:182.305782794952
CID:1121410
PubChem ID:55031044
Update Time:2025-11-02

1-(1-methylcyclohexyl)-Piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methylcyclohexyl)-Piperazine
    • 914654-83-4
    • AKOS006042013
    • 1-(1-methylcyclohexyl)Piperazine
    • SCHEMBL4241898
    • CS-0457906
    • EN300-374651
    • FT-0717348
    • DA-01064
    • Inchi: 1S/C11H22N2/c1-11(5-3-2-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3
    • InChI Key: XJVIEYTVQNSFAN-UHFFFAOYSA-N
    • SMILES: N1(CCNCC1)C1(C)CCCCC1

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 1-(1-methylcyclohexyl)-Piperazine

1-(1-Methylcyclohexyl)-Piperazine (CAS 914654-83-4): Properties, Applications, and Market Insights

1-(1-Methylcyclohexyl)-Piperazine (CAS 914654-83-4) is a specialized cyclohexyl-piperazine derivative gaining attention in pharmaceutical and chemical research. This compound belongs to the class of N-substituted piperazines, which are widely studied for their versatile applications. The unique 1-methylcyclohexyl group attached to the piperazine ring gives this molecule distinct physicochemical properties and potential biological activities.

The molecular structure of 1-(1-methylcyclohexyl)-piperazine features a six-membered cyclohexyl ring with a methyl substituent at the 1-position, connected to a piperazine moiety. This configuration contributes to its lipophilic character and influences its solubility profile, making it particularly interesting for drug design applications. Researchers are investigating its potential as a pharmacophore in central nervous system (CNS) targeted compounds, given the known bioactivity of similar piperazine derivatives.

Recent studies highlight the growing interest in piperazine-based compounds for their potential in addressing neurological conditions, a major focus area in contemporary medical research. The 1-methylcyclohexyl modification may offer advantages in blood-brain barrier penetration, a critical factor for CNS drug development. Pharmaceutical companies are exploring this compound as a potential building block for novel therapeutic agents, particularly in areas such as cognitive enhancement and mood regulation.

From a synthetic chemistry perspective, 1-(1-methylcyclohexyl)-piperazine serves as a valuable intermediate in organic synthesis. Its secondary amine functionality allows for various chemical modifications, making it useful for creating diverse molecular architectures. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents enhance its utility in multi-step synthetic routes.

The commercial availability of CAS 914654-83-4 has increased in recent years to meet growing research demand. Suppliers typically offer this compound in high purity grades (≥95% to ≥98%) for research purposes. Current market trends show steady growth in the piperazine derivatives market, driven by pharmaceutical industry needs and academic research into novel chemical entities. Pricing remains competitive, reflecting the compound's status as a specialty research chemical rather than a bulk commodity.

Analytical characterization of 1-(1-methylcyclohexyl)-piperazine typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm the compound's identity and purity, essential parameters for research applications. The compound's spectral fingerprints are well-documented in scientific literature, facilitating its identification in complex mixtures.

Safety considerations for handling 1-methylcyclohexyl-piperazine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Storage typically involves protection from moisture and extreme temperatures to maintain stability over extended periods.

Future research directions for CAS 914654-83-4 may explore its potential in material science applications, particularly in the development of specialty polymers or catalysts. The compound's structural features could lend themselves to creating novel molecular frameworks with specific electronic or steric properties. Additionally, its potential as a ligand in coordination chemistry remains an underexplored area that could yield interesting results.

Environmental and regulatory aspects of 1-(1-methylcyclohexyl)-piperazine continue to evolve as more data becomes available. Current information suggests typical disposal methods for organic compounds apply, with emphasis on following local regulations for chemical waste management. Researchers are encouraged to consult safety data sheets (SDS) for the most up-to-date handling and disposal guidelines.

The scientific literature contains increasing references to piperazine derivatives similar to this compound, indicating a growing recognition of their potential. Patent databases show applications in various fields, though specific uses for 1-methylcyclohexyl-piperazine remain proprietary in many cases. This suggests active but undisclosed research efforts that may lead to future commercial applications.

For researchers sourcing 1-(1-methylcyclohexyl)-piperazine, quality verification is essential. Reputable suppliers provide comprehensive analytical data with each batch, including chromatograms and spectral data. The compound's shelf life under proper storage conditions typically exceeds two years, making it practical for extended research projects requiring consistent material quality.

In conclusion, CAS 914654-83-4 represents an interesting example of N-substituted piperazine chemistry with potential across multiple scientific disciplines. Its unique structural features and growing research interest position it as a compound worth watching in coming years. As understanding of its properties and applications deepens, we may see expanded uses in both pharmaceutical and materials science fields.

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